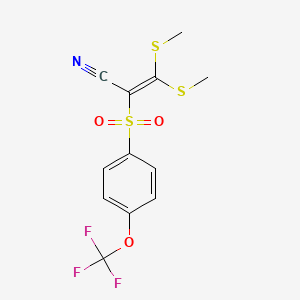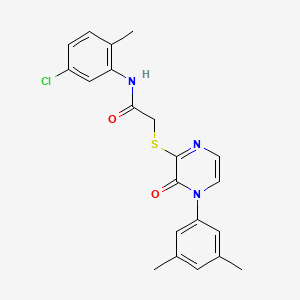![molecular formula C17H17FN4O3S2 B2426918 2-(4-fluorobenzyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1251559-68-8](/img/structure/B2426918.png)
2-(4-fluorobenzyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(4-fluorobenzyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one” is a novel chemotype based on a [1,2,4]triazolo[4,3-a]pyridine scaffold . It has been identified as a hit compound from a structure-based virtual screening made on IDO1 active site . The new compounds showed broad anti-proliferative activity against cancer cell lines in vitro, especially triple-negative breast cancer cells .
Synthesis Analysis
The synthesis of this compound and its derivatives involves a series of reactions, which were identified by (1)H NMR, single crystal X-ray diffraction, elemental analysis or HRMS . The reaction mixture was stirred for 2–24 h at room temperature .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C6H5N3O . The InChI representation of the molecule is InChI=1S/C6H5N3O/c10-6-8-7-5-3-1-2-4-9(5)6/h1-4H, (H,8,10) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a series of novel 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one derivatives . The reaction involves the use of halogen-heterocycle (0.40 mmol, 1 equiv) in toluene (10 mL) with 18-crown-6 (0.032 mmol, 0.08 equiv) and alcohol or thiol (0.40 mmol, 1 equiv) followed by KOH (1.20 mmol, 3.0 equiv) .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are represented by its molecular weight, which is 135.12 g/mol . The compound is a white solid with a melting point of 143.6–144.7 °C .科学的研究の応用
Synthesis and Antimicrobial Activity
The synthesis of novel triazolo and pyridine derivatives, including compounds structurally related to "2-(4-fluorobenzyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one", has been explored for their potential antimicrobial activity. For instance, the study by Suresh et al. (2016) introduced a series of triazolo and pyridine derivatives, demonstrating significant biological activity against a variety of bacterial and fungal strains, highlighting their potential in developing new antimicrobial agents (Suresh, Lavanya, & Rao, 2016).
Structural Analysis and Intermolecular Interactions
Research by Shukla et al. (2014) on biologically active 1,2,4-triazole derivatives, including those with fluorobenzyl groups, focused on their crystal structures and identified various types of intermolecular interactions. These interactions are crucial for understanding the physicochemical properties of these compounds and their potential application in material science and drug design (Shukla, Mohan, Vishalakshi, & Chopra, 2014).
Anticonvulsant Properties
Although the requirement is to avoid mentioning drug use and dosage, it's noteworthy that related compounds have been synthesized and evaluated for their anticonvulsant activity. This illustrates the broader chemical family's potential in neurological research and the design of compounds targeting neural pathways, without detailing specific drug applications or side effects (Kelley et al., 1995).
Transforming Growth Factor-β Inhibition
The study by Krishnaiah et al. (2012) on triazolo[1,5-a]pyridine derivatives with anti-inflammatory activity through ALK5 inhibition highlights the compound's relevance in cancer research. The specific derivative's ability to inhibit TGF-β type 1 receptor kinase points to its utility in studying and potentially modulating pathways involved in cancer progression (Krishnaiah, Jin, Sreenu, Subrahmanyam, Rao, Son, Park, Kim, & Sheen, 2012).
Herbicidal Activity
Investigations into the herbicidal activity of triazolopyridine sulfonamide compounds, as conducted by Moran (2003), reveal the compound's potential applications in agriculture. The ability to inhibit the growth of various vegetation types at low application rates opens new avenues for research into environmentally friendly herbicides (Moran, 2003).
将来の方向性
The future directions for this compound involve further optimization studies. The replacement of the purine ring with the TP could significantly boost in vitro biological activity while maintaining physicochemical properties in promising ranges . The compound has potential applications in cancer immunotherapy .
特性
IUPAC Name |
2-[(4-fluorophenyl)methyl]-6-thiomorpholin-4-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4O3S2/c18-14-3-1-13(2-4-14)11-22-17(23)21-12-15(5-6-16(21)19-22)27(24,25)20-7-9-26-10-8-20/h1-6,12H,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRZVOMFIZLVASC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1S(=O)(=O)C2=CN3C(=NN(C3=O)CC4=CC=C(C=C4)F)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorobenzyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R)-1-(2-Bicyclo[3.1.0]hexanyl)ethanamine](/img/structure/B2426837.png)

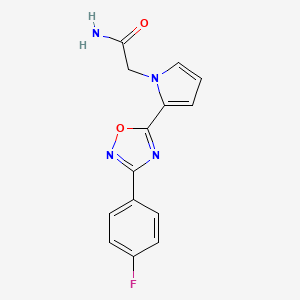
![3-(4-ethylphenyl)-8-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2426843.png)
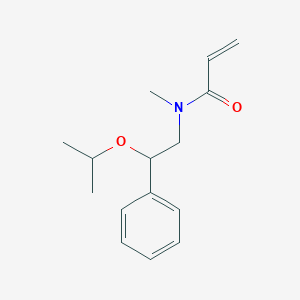
![N-(2-Hydroxy-3-methoxy-2-methylpropyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide](/img/structure/B2426846.png)

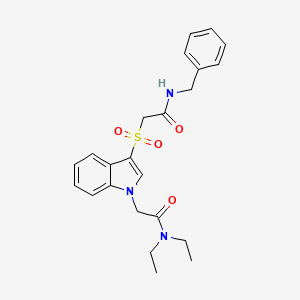
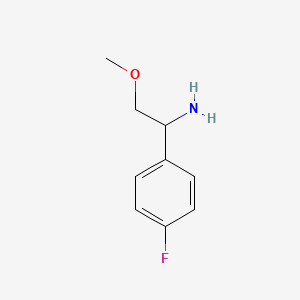
![2-benzyl-N-(5-chloro-2,4-dimethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2426851.png)
![N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-[2-(hydrazinecarbonyl)phenoxy]acetamide](/img/structure/B2426852.png)
